molecular formula C19H18N4O3 B2412731 N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-18-1

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2412731
M. Wt: 350.378
InChI Key: FQSMYQOLUBAOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.

Scientific Research Applications

1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various scientific fields . Here are some general applications of 1,2,3-triazoles:

  • Drug Discovery : 1,2,3-triazoles are used in the discovery of new drugs due to their high chemical stability and strong dipole moment . They are part of essential building blocks like amino acids, nucleotides, etc .

  • Organic Synthesis : 1,2,3-triazoles play a crucial role in organic synthesis. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

  • Polymer Chemistry : In polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability .

  • Supramolecular Chemistry : 1,2,3-triazoles are used in supramolecular chemistry for their hydrogen bonding ability .

  • Bioconjugation : 1,2,3-triazoles are used in bioconjugation, a chemical strategy used to form stable covalent links between two molecules .

  • Chemical Biology and Fluorescent Imaging : 1,2,3-triazoles are used in chemical biology and fluorescent imaging due to their strong dipole moment .

properties

IUPAC Name

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-8-6-7-14(11-15)13(2)24)21-22-23(12)16-9-4-5-10-17(16)26-3/h4-11H,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSMYQOLUBAOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.